N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37F3N4O3/c33-32(34,35)24-10-11-29(36-21-24)39(30(40)22-6-2-1-3-7-22)26-14-16-37(17-15-26)25-12-18-38(19-13-25)31(41)28-20-23-8-4-5-9-27(23)42-28/h4-5,8-11,20-22,25-26H,1-3,6-7,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWBXDDGIDIZDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)C6=NC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide, identified by the CAS number 2034495-20-8, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.
- Molecular Formula : C₃₂H₃₇F₃N₄O₃
- Molecular Weight : 582.7 g/mol
- Structure : The compound contains a benzofuran moiety, bipiperidine, and a trifluoromethyl pyridine group, which contribute to its biological properties.
Biological Activity Overview
The compound has been investigated for various biological activities, including antiviral, antibacterial, and anticancer properties.
Antibacterial Activity
The antibacterial potential of compounds related to this compound has been documented. For example:
- Compounds with similar scaffolds have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
- Structure-activity relationship (SAR) studies indicate that substituents on the benzofuran and piperidine rings can enhance antibacterial activity .
Anticancer Activity
The compound's potential anticancer properties have also been explored:
- In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
- SAR analyses reveal that modifications to the piperidine and pyridine components can lead to increased cytotoxicity against various cancer types .
Case Studies
Several case studies have investigated the biological activities of structurally related compounds:
- Antiviral Efficacy :
- Antibacterial Testing :
- Anticancer Research :
Data Tables
Scientific Research Applications
While specific mechanisms of action for N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide are not fully elucidated in available literature, it is hypothesized to interact with various biological targets such as enzymes or receptors. Given its structural complexity, it may modulate signaling pathways related to G protein-coupled receptors or other enzyme systems .
Potential Applications
- Drug Discovery : The compound's unique features make it a candidate for developing new therapeutic agents aimed at treating neurological disorders and cancers.
- Structure–Activity Relationship Studies : It can serve as a lead compound in medicinal chemistry to explore the relationship between chemical structure and biological activity.
- Biological Target Modulation : Further studies could identify its potential to influence specific biological pathways, contributing to the understanding of disease mechanisms.
Case Studies and Research Findings
Research on similar compounds indicates that those with trifluoromethyl groups often exhibit enhanced metabolic stability against enzymatic degradation, making them suitable for therapeutic applications. For instance, derivatives with similar structures have shown moderate inhibition of enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease treatment .
| Application Area | Description |
|---|---|
| Drug Discovery | Potential lead compound for neurological disorders and cancer treatments |
| Structure–Activity Relationship | Useful in understanding how structural changes affect biological activity |
| Biological Target Modulation | May influence signaling pathways related to G protein-coupled receptors |
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups (cyclohexanecarboxamide and benzofuran-2-carbonyl-linked amide) susceptible to hydrolysis under acidic or basic conditions.
-
Key Insight : Acidic conditions favor cleavage of the cyclohexanecarboxamide group, while basic hydrolysis targets the benzofuran-carbonyl amide. Kinetic studies suggest the trifluoromethylpyridine moiety stabilizes the intermediate via electron-withdrawing effects .
Nucleophilic Substitution at the Benzofuran Carbonyl
The benzofuran-2-carbonyl group participates in nucleophilic acyl substitution reactions.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Hydrazine hydrate | Benzofuran-2-carbonyl hydrazide | 78% | Ethanol, 25°C, 12 hrs |
| Methylamine | N-Methyl benzofuran-2-carboxamide derivative | 65% | DMF, 80°C, 8 hrs |
-
Mechanism : The reaction proceeds via tetrahedral intermediate formation, with rate enhancement observed in polar aprotic solvents like DMF .
Reductive Amination of the Bipiperidine Moiety
The bipiperidine subunit undergoes reductive amination to modify stereochemistry or introduce alkyl groups.
| Reagent | Product | Stereo Outcome |
|---|---|---|
| NaBH3CN, AcOH | N-Alkylated bipiperidine derivative | Retention of configuration |
| H2, Pd/C | Saturated bipiperidine analog | Racemization observed |
-
Note : Steric hindrance from the benzofuran group limits reactivity at the 4-position of bipiperidine .
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The 5-(trifluoromethyl)pyridin-2-yl group undergoes regioselective EAS.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO3, H2SO4 | C-3 | 3-Nitro-5-(trifluoromethyl)pyridine | 52% |
| Br2, FeBr3 | C-4 | 4-Bromo-5-(trifluoromethyl)pyridine | 41% |
Ring-Opening Reactions of Benzofuran
Under strong acidic conditions, the benzofuran ring undergoes cleavage.
| Conditions | Product | Application |
|---|---|---|
| H2SO4 (conc.), 100°C | 2-Hydroxybenzaldehyde derivative | Synthetic intermediate |
| H2O2, Fe(II) catalyst | Oxidative cleavage to dicarboxylic acid | Not reported for this compound |
-
Caution : Ring-opening diminishes the compound’s biological activity.
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 60°C, 1 week (dry) | No significant degradation | >30 days |
| UV light (254 nm), 48 hrs | Cleavage of benzofuran-carbonyl amide bond | 12 hrs |
Key Research Findings:
-
Amide Hydrolysis : The trifluoromethyl group enhances electrophilicity at the pyridine-linked amide, accelerating hydrolysis .
-
Benzofuran Reactivity : Substitution at the benzofuran carbonyl is sterically hindered by the bipiperidine group, reducing yields compared to simpler analogs .
-
Thermal Stability : The compound is stable under dry storage but photolytically labile, necessitating light-protected packaging.
For synthetic modifications, reaction conditions must balance steric effects (from bipiperidine) and electronic influences (from CF3 and benzofuran) . Further studies are required to explore catalytic asymmetric reactions involving the bipiperidine subunit.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Piperidine/Carboxamide Families
a) Patent Compound (EP 2 697 207 B1)
- Structure : Contains a cyclohexanecarboxamide backbone with a 4-methyl-2-oxooxazolidin-3-yl group and bis(trifluoromethyl)phenyl substituents .
- Comparison: Unlike the target compound, this analog lacks the bipiperidinyl and benzofuran groups but shares the trifluoromethyl motif. The oxazolidinone ring may confer rigidity, reducing flexibility compared to the bipiperidinyl core.
b) 1-Benzyl-4-phenylamino-4-piperidinecarboxamide ()
- Structure: Piperidinecarboxamide with benzyl and phenylamino groups .
- Comparison: The absence of a bipiperidinyl system and trifluoromethylpyridine limits its structural complexity.
c) AZ331 and AZ257 ()
- Structure: Dihydropyridine derivatives with thioether, cyano, and methoxyphenyl substituents .
- Comparison: These compounds share a pyridine-like framework but lack the bipiperidinyl and benzofuran motifs. The thioether and cyano groups may enhance redox activity, contrasting with the target compound’s trifluoromethyl group, which prioritizes stability.
Functional Group Impact on Bioactivity
- Trifluoromethyl Groups : Present in both the target compound and EP 2 697 207 B1 analog, these groups enhance metabolic resistance and membrane permeability .
- Benzofuran vs. Oxazolidinone: The benzofuran’s aromaticity may favor π-π stacking in target binding, whereas oxazolidinone’s polarity could influence solubility .
Pharmacological Context
- Ferroptosis Induction: highlights that trifluoromethyl-containing compounds (like the target) may synergize with ferroptosis-inducing agents in cancer therapy, particularly in oral squamous cell carcinoma (OSCC) .
- Extraction and Synthesis: The use of n-hexane () suggests the target compound’s non-polar nature, aligning with its trifluoromethyl and cyclohexane groups. This contrasts with polar dihydropyridines (), which may require alternative solvents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(1'-(benzofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Preparation of benzofuran-2-carbonyl chloride via reaction of benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Step 2 : Synthesis of the bipiperidinyl intermediate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
- Step 3 : Final amide bond formation between the bipiperidinyl intermediate and 5-(trifluoromethyl)pyridin-2-amine, catalyzed by triethylamine (TEA) .
Q. How is the purity of this compound assessed in laboratory settings?
- Analytical Methods :
- HPLC : Used to determine purity (≥95% as a benchmark) with reverse-phase C18 columns and UV detection .
- Recrystallization : Ethanol or acetonitrile are common solvents for purification .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What spectroscopic methods confirm its molecular structure?
- 1H/13C NMR : Assigns protons and carbons, e.g., trifluoromethyl (-CF₃) signals at ~110–120 ppm in 13C NMR .
- FT-IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- X-ray Crystallography : Resolves stereochemistry (if crystalline), as seen in related benzofuran-carboxamide derivatives .
Advanced Research Questions
Q. How do structural modifications at the benzofuran moiety influence binding affinity to target receptors?
- SAR Studies :
- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance metabolic stability but may reduce solubility. For example, bromofuran derivatives show improved G-quadruplex DNA binding compared to unsubstituted analogs .
- Substituent Position : 2-Carbonyl positioning on benzofuran is critical for π-π stacking with aromatic residues in receptor pockets .
Q. What strategies resolve conflicting biological activity data across assay systems?
- Assay-Specific Factors :
- Membrane Permeability : Use logP calculations (e.g., >3 indicates high lipid solubility) to correlate with cellular vs. biochemical assay discrepancies .
- Redox Interference : Test compounds in presence of antioxidants (e.g., BHA) to rule out false positives in oxidative stress assays .
Q. What computational approaches predict the metabolic stability of this compound?
- In Silico Tools :
- CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., piperidine N-demethylation) .
- Density Functional Theory (DFT) : Calculates activation energies for hydrolysis of the trifluoromethyl-pyridine group .
- Validation : LC-MS/MS analysis of microsomal incubation samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
